molecular formula C8H12N2O2 B14185037 1-Nitrocycloheptane-1-carbonitrile CAS No. 920005-53-4

1-Nitrocycloheptane-1-carbonitrile

Cat. No.: B14185037
CAS No.: 920005-53-4
M. Wt: 168.19 g/mol
InChI Key: PYTHHMQDGHJHMT-UHFFFAOYSA-N
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Description

1-Nitrocycloheptane-1-carbonitrile is a cycloheptane derivative featuring both a nitro (-NO₂) and a nitrile (-CN) group attached to the same carbon atom. This unique structural arrangement confers distinct electronic and steric properties, making it a compound of interest in organic synthesis, particularly for reactions involving electrophilic or nucleophilic attack at the nitrile group.

Properties

CAS No.

920005-53-4

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

1-nitrocycloheptane-1-carbonitrile

InChI

InChI=1S/C8H12N2O2/c9-7-8(10(11)12)5-3-1-2-4-6-8/h1-6H2

InChI Key

PYTHHMQDGHJHMT-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)(C#N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Nitrocycloheptane-1-carbonitrile can be synthesized through several methods. One common approach involves the nitration of cycloheptane followed by the introduction of a nitrile group. The nitration process typically uses nitric acid and sulfuric acid as reagents under controlled temperature conditions. The subsequent introduction of the nitrile group can be achieved through a reaction with cyanogen bromide or other suitable nitrile sources .

Industrial Production Methods: Industrial production of 1-nitrocycloheptane-1-carbonitrile often involves large-scale nitration and cyanation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Nitrocycloheptane-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Nitrocycloheptane-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-nitrocycloheptane-1-carbonitrile involves its functional groups. The nitro group can participate in redox reactions, while the nitrile group can undergo nucleophilic addition or substitution reactions. These interactions can lead to the formation of various bioactive compounds, influencing molecular targets and pathways in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-Nitrocycloheptane-1-carbonitrile with analogous cycloalkane carbonitriles:

Compound Name Structure Molecular Formula Key Functional Groups Key Physical/Chemical Properties
1-Nitrocycloheptane-1-carbonitrile Cycloheptane with -NO₂, -CN C₈H₁₀N₂O₂ Nitro, nitrile High polarity; reactive nitrile due to -NO₂
1-Cyclohexene-1-carbonitrile Cyclohexene with -CN C₇H₉N Nitrile, alkene IR ν(CN): ~2221 cm⁻¹ ; alkene reactivity
1-Piperidinocyclohexanecarbonitrile Cyclohexane with -CN, piperidine C₁₂H₂₀N₂ Nitrile, amine Stable crystalline solid; storage: -20°C
1-(2-Nitrophenyl)cyclopentanecarbonitrile Cyclopentane with -CN, 2-nitrophenyl C₁₂H₁₂N₂O₂ Nitrile, nitroarene Molar mass: 216.24 g/mol; aromatic nitro effects
4-Methyl-3-cyclohexene-1-carbonitrile Cyclohexene with -CN, methyl C₈H₁₁N Nitrile, alkene, methyl Substituent effects on alkene position

Spectroscopic and Stability Data

  • IR Spectroscopy : Nitrile stretches in analogous compounds (e.g., 2217–2221 cm⁻¹ in pyrrole-3-carbonitriles ) suggest similar absorption ranges for 1-Nitrocycloheptane-1-carbonitrile. Nitro group vibrations (~1500–1600 cm⁻¹) would further characterize this compound.
  • Stability: While 1-Piperidinocyclohexanecarbonitrile remains stable for ≥5 years at -20°C , the nitro group in the target compound may necessitate similar storage conditions to prevent decomposition or unintended reactions.

Research Implications and Gaps

Current evidence highlights the role of substituents and ring size in modulating reactivity, but direct studies on 1-Nitrocycloheptane-1-carbonitrile are absent. Future research should focus on:

Synthetic Methods : Adapting multicomponent reactions (as in ) or nitro-group introduction strategies (e.g., nitration of pre-formed carbonitriles).

Stability Studies : Comparative analyses with analogs to establish optimal handling protocols.

References [1] (Pyrrole-3-carbonitrile derivatives) [5] (1-Piperidinocyclohexanecarbonitrile) [6] (3-Cyanochromone reactivity) [7] (1-Cyclohexene-1-carbonitrile) [10] (4-Methyl-3-cyclohexene-1-carbonitrile) [11] (1-(2-Nitrophenyl)cyclopentanecarbonitrile)

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